

Application Notes and Protocols: Using Dimethyl pyridine-2,4-dicarboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: *Dimethyl pyridine-2,4-dicarboxylate*

Cat. No.: *B1295702*

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Introduction: The Role of Dimethyl pyridine-2,4-dicarboxylate as a Prodrug

Dimethyl pyridine-2,4-dicarboxylate (DM-2,4-PDCA) serves as a valuable prodrug in medicinal chemistry, particularly in the study of 2-oxoglutarate (2OG) dependent oxygenases. The parent compound, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a broad-spectrum inhibitor of these enzymes. However, its charged dicarboxylate nature limits its cell permeability. To overcome this, DM-2,4-PDCA is utilized as a more lipophilic ester form, which can more readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl esters, releasing the active dicarboxylic acid inhibitor, 2,4-PDCA. This intracellular conversion allows for the effective study of 2OG oxygenase inhibition in cell-based assays.[\[1\]](#) [\[2\]](#)

The primary application of the DM-2,4-PDCA scaffold lies in its derivatization to create more potent and selective inhibitors for specific 2OG oxygenases. By modifying the pyridine ring, particularly at the C5 position, researchers can tune the inhibitory profile of the molecule, leading to the development of selective probes and potential therapeutic agents.

Synthesis of Dimethyl pyridine-2,4-dicarboxylate and its Derivatives

A common strategy for synthesizing derivatives of DM-2,4-PDCA, such as 5-aminoalkyl-substituted analogs, begins with a commercially available precursor and involves a multi-step process.

Protocol for the Synthesis of Dimethyl 5-chloropyridine-2,4-dicarboxylate

This protocol outlines the synthesis of a key intermediate, dimethyl 5-chloropyridine-2,4-dicarboxylate, starting from 2,5-dichloroisonicotinic acid.

Materials:

- 2,5-dichloroisonicotinic acid
- Methanol (MeOH)
- Sulfuric acid (H_2SO_4)
- Palladium(II) acetate ($Pd(OAc)_2$)
- Josiphos (SL-J009-1) ligand
- N,N-Diisopropylethylamine (DIPEA)
- 1,4-Dioxane
- Carbon monoxide (CO)
- Standard glassware for organic synthesis
- Column chromatography apparatus (silica gel)

Procedure:

- Esterification: 2,5-dichloroisonicotinic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
- Palladium-Catalyzed Carbonylation: The resulting methyl ester is then subjected to a regioselective palladium-catalyzed carbonylation reaction. The reaction is typically carried out in 1,4-dioxane with $\text{Pd}(\text{OAc})_2$ as the catalyst, Josiphos as the ligand, and DIPEA as the base, under a carbon monoxide atmosphere. This step introduces the second methoxycarbonyl group at the C4 position.
- Purification: The crude product is a mixture of the desired dimethyl 5-chloropyridine-2,4-dicarboxylate and a trimethyl pyridine-2,4,5-tricarboxylate byproduct. The desired product is isolated and purified by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of various amines to the dimethyl 5-chloropyridine-2,4-dicarboxylate intermediate.

Materials:

- Dimethyl 5-chloropyridine-2,4-dicarboxylate
- Appropriate primary or secondary amine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Josiphos (SL-J009-1) ligand
- N,N-Diisopropylethylamine (DIPEA)
- 1,4-Dioxane

Procedure:

- To a solution of dimethyl 5-chloropyridine-2,4-dicarboxylate in 1,4-dioxane are added the desired amine, $\text{Pd}(\text{OAc})_2$, Josiphos, and DIPEA.

- The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 5-aminoalkyl-substituted **dimethyl pyridine-2,4-dicarboxylate** derivative.

Protocol for Saponification to the Active Dicarboxylic Acid

This final step converts the dimethyl ester prodrug to the active dicarboxylic acid inhibitor.

Materials:

- 5-aminoalkyl-substituted **dimethyl pyridine-2,4-dicarboxylate** derivative
- Lithium hydroxide (LiOH)
- Water
- Methanol (MeOH) or Tetrahydrofuran (THF)
- Acidic ion-exchange resin

Procedure:

- The dimethyl ester derivative is dissolved in a mixture of MeOH or THF and water.
- An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature until the saponification is complete.
- The reaction mixture is then neutralized and purified using an acidic ion-exchange resin to remove excess base, yielding the final 5-aminoalkyl-substituted pyridine-2,4-dicarboxylic acid.

Quantitative Data: Inhibitory Activity of 5-Substituted Pyridine-2,4-dicarboxylate Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC_{50}) of various 5-substituted pyridine-2,4-dicarboxylate derivatives against a panel of human 2-oxoglutarate (2OG) oxygenases. The data highlights how substitutions at the C5 position can significantly alter the potency and selectivity of the parent compound, 2,4-PDCA.

Compound ID	C5-Substituent	JMJD5 IC_{50} (μM)	AspH IC_{50} (μM)	KDM4E IC_{50} (μM)	FIH IC_{50} (μM)
2,4-PDCA (1)	-H	~0.5	~0.03	~0.5	>50
20a	-NH(CH ₂) ₂ CH ₃	~0.9	>50	>50	>50
20b	-NH(CH ₂) ₃ CH ₃	~0.5	>50	>50	>50
20c	-NH(CH ₂) ₄ CH ₃	~0.5	~5.0	>50	>50
20d	-NHCH ₂ Ph	~0.3	~1.5	~10	>50
20e	-NHCH(CH ₃)P _h	~17.5	>50	>50	>50
20f	-NHCH ₂ -c-Pr	~0.4	~2.5	~15	>50
20g	-NHCH ₂ (4-F-Ph)	~0.6	~4.0	~20	>50
20h	-NHCH ₂ (4-OMe-Ph)	~0.4	~2.0	~10	>50
20i	-NHCH ₂ (2-F-Ph)	~0.3	~1.0	~5.0	>50
20j	-NHCH ₂ (2-c-Pr-Ph)	~0.3	~1.0	~5.0	>50
15	-F	~4.5	~0.03	>50	>50
16	-CF ₃	>50	>50	>50	>50

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Note that the dicarboxylic acid forms were used for in vitro biochemical assays.

Experimental Protocol: Solid Phase Extraction-Mass Spectrometry (SPE-MS) Based Assay for JMJD5 Inhibition

This protocol details a robust and high-throughput method for determining the inhibitory potency of compounds against the 2OG oxygenase JMJD5.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Recombinant human JMJD5 enzyme
- JMJD5 substrate peptide (e.g., RPS6_{128–148})
- 2-Oxoglutarate (2OG)
- Ferrous sulfate (Fe(II)SO₄)
- L-Ascorbic acid (LAA)
- MOPS buffer (50 mM, pH 7.5)
- Test compounds (e.g., 5-substituted pyridine-2,4-dicarboxylates) dissolved in DMSO
- Solid Phase Extraction (SPE) plate (e.g., C18)
- Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

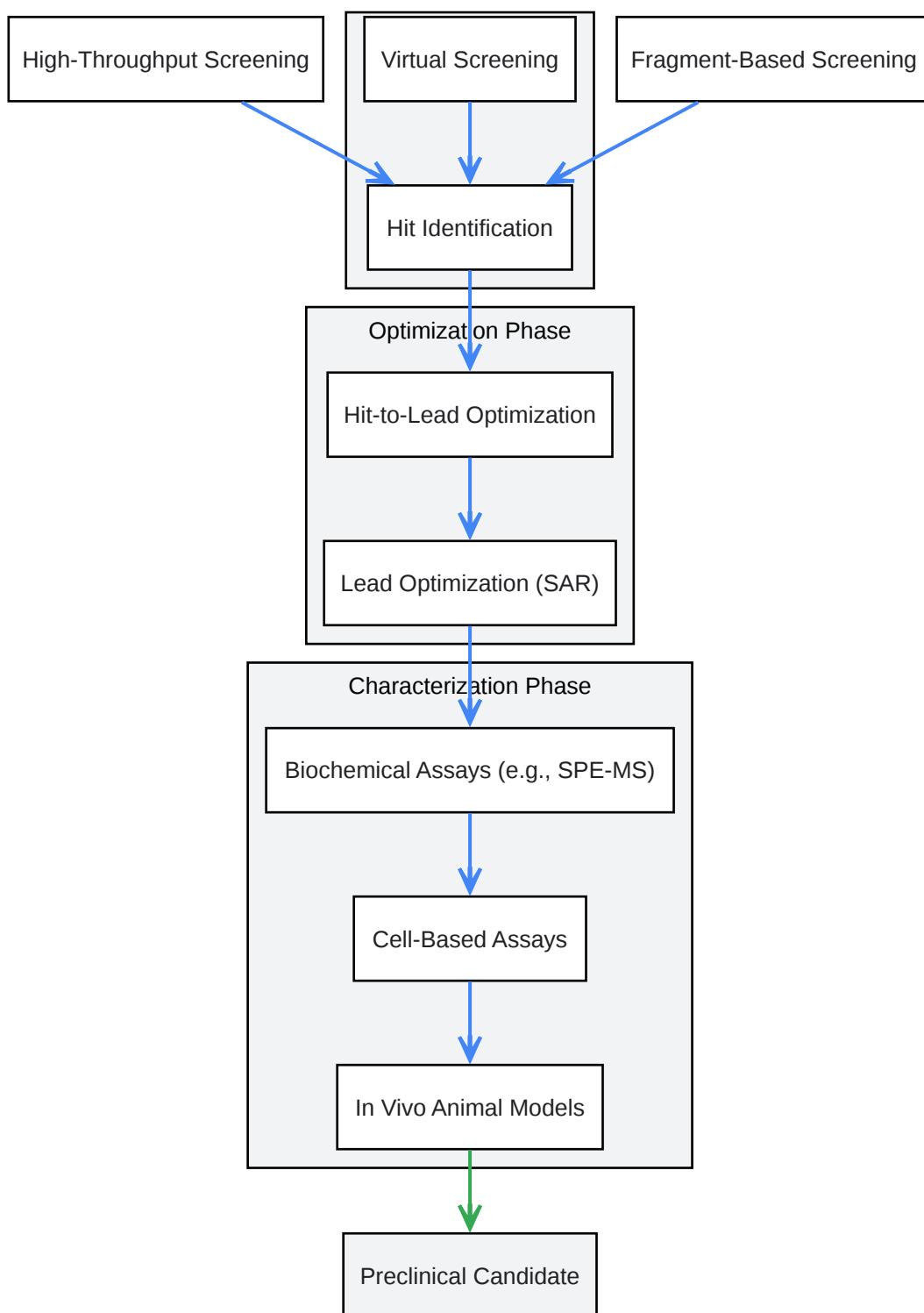
- Reaction Setup: In a 96-well plate, prepare the reaction mixture containing MOPS buffer, LAA (100 μ M), Fe(II)SO₄ (2.0 μ M), 2OG (2.0 μ M), and the JMJD5 substrate peptide (2.0 μ M).

- Compound Addition: Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Enzyme Initiation: Initiate the reaction by adding the JMJD5 enzyme (0.15 μ M).
- Incubation: Incubate the reaction plate at 20°C for a specified time (e.g., 60 minutes).
- Quenching: Stop the reaction by adding an equal volume of 0.1% formic acid.
- SPE Cleanup: Condition the SPE plate with methanol and then equilibrate with 0.1% formic acid. Load the quenched reaction mixture onto the SPE plate. Wash the wells with 0.1% formic acid to remove salts and other interfering substances.
- Elution: Elute the substrate and product peptides with a suitable organic solvent (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometry Analysis: Analyze the eluted samples by mass spectrometry to determine the ratio of the hydroxylated product to the unmodified substrate.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for 2OG Oxygenase Inhibitor Development

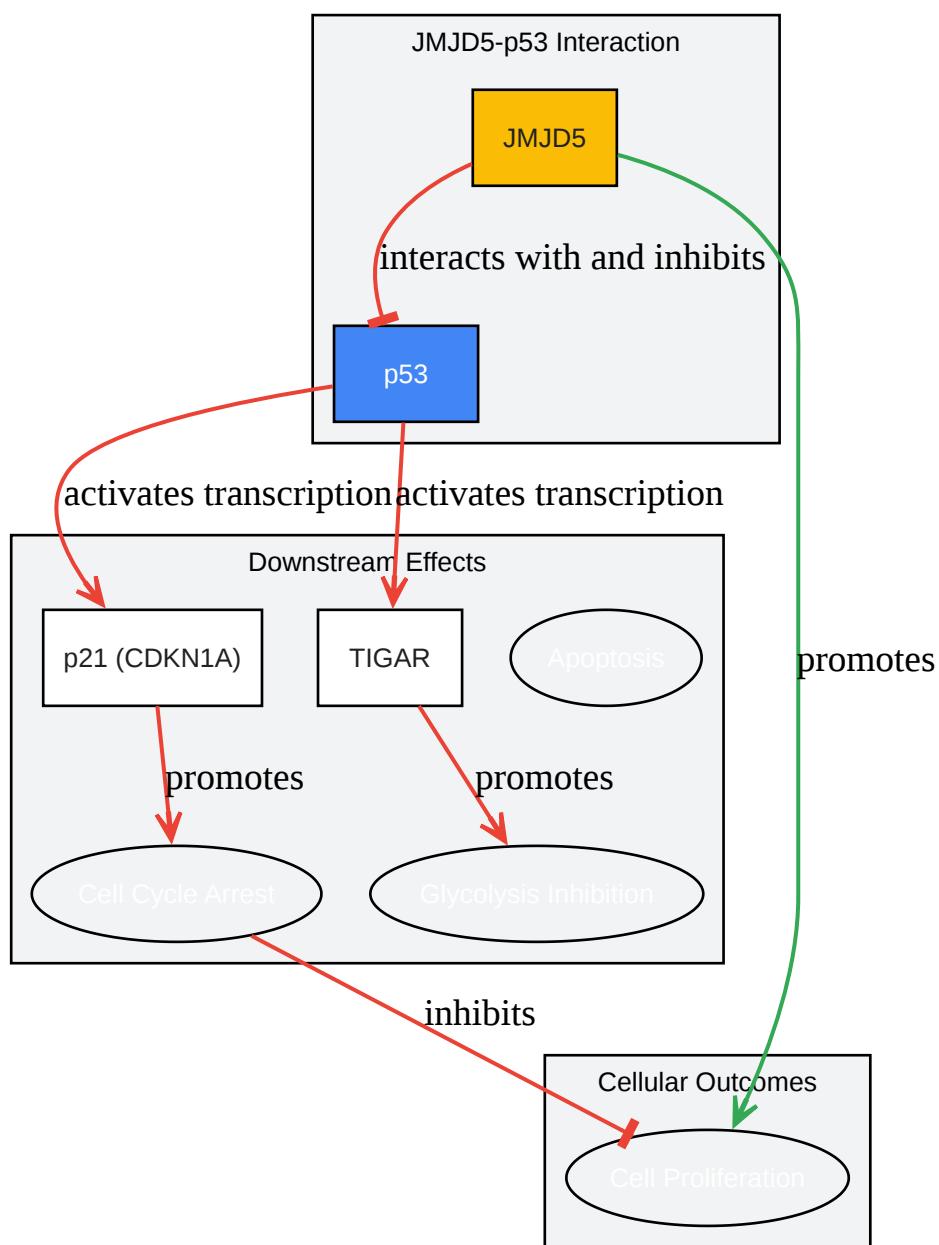
The following diagram illustrates a typical workflow for the discovery and development of selective inhibitors for 2-oxoglutarate (2OG) oxygenases, starting from initial screening and progressing through lead optimization and biological validation.

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Caption: Workflow for 2OG Oxygenase Inhibitor Development.

JMJD5 Signaling Pathway in Cancer

This diagram depicts the role of JMJD5 in cancer, particularly its interaction with the p53 tumor suppressor pathway. JMJD5 can negatively regulate p53, thereby influencing cell cycle progression and proliferation.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

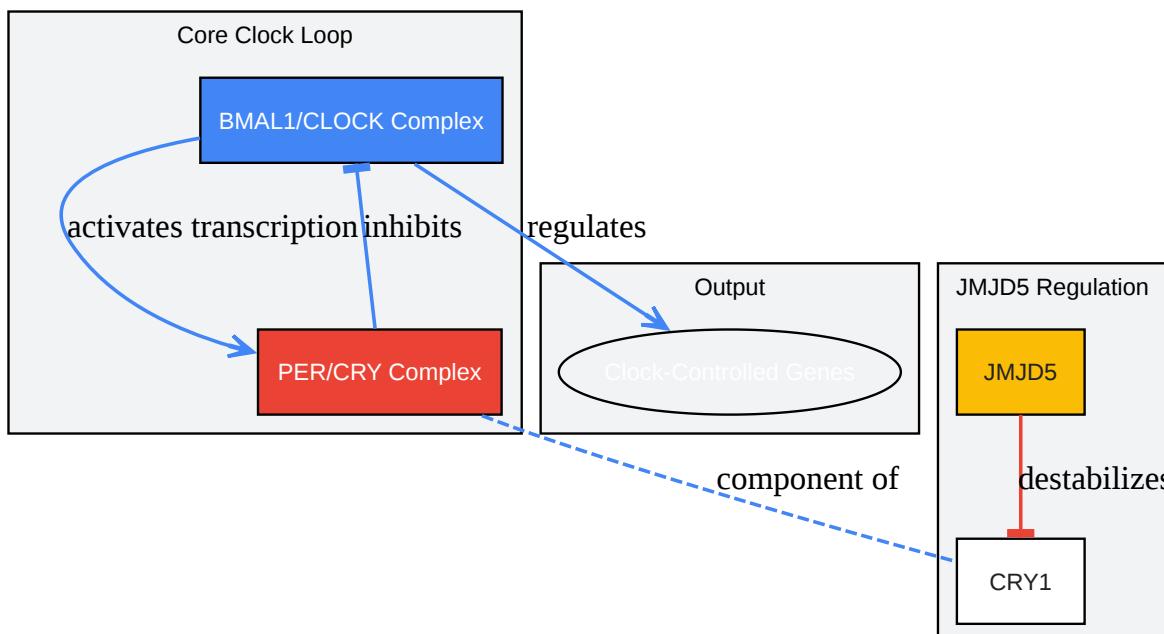


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Caption: JMJD5 and p53 Pathway in Cancer.

JMJD5 Signaling Pathway in Circadian Rhythm Regulation

The following diagram illustrates the involvement of JMJD5 in the core molecular clock machinery that governs circadian rhythms. JMJD5 has been shown to interact with and influence the stability of key clock components.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)



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